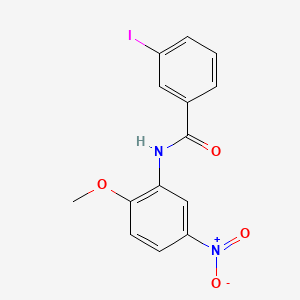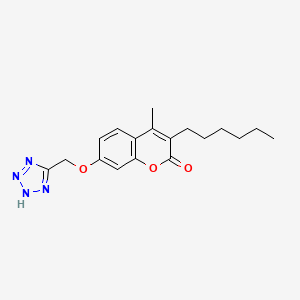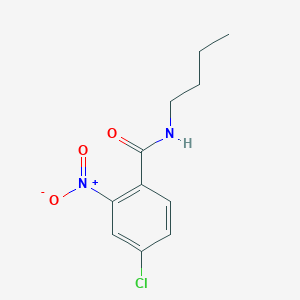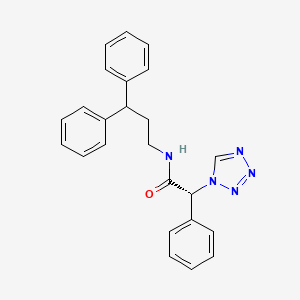![molecular formula C24H22N2O4 B11022609 N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B11022609.png)
N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is a complex organic compound that combines an indole moiety with a chromen-2-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide typically involves multi-step organic reactions
-
Synthesis of Chromen-2-one Core
Starting Materials: 4-methyl-7-hydroxy-2H-chromen-2-one and 2-methylprop-2-en-1-ol.
Reaction Conditions: The hydroxyl group of the chromen-2-one is alkylated using 2-methylprop-2-en-1-ol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Product: 4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one.
-
Coupling with Indole Moiety
Starting Materials: The synthesized chromen-2-one derivative and 1H-indole-6-amine.
Reaction Conditions: The coupling reaction is facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one structure, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen in the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced chromen-2-one derivatives.
Substitution: Substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s indole and chromen-2-one moieties are of interest due to their known biological activities. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
The compound holds potential in medicinal chemistry for the development of new therapeutic agents. Its structure suggests possible applications as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability, due to its chromen-2-one core.
Mécanisme D'action
The mechanism of action of N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is likely multifaceted, involving interactions with various molecular targets. The indole moiety can interact with serotonin receptors, while the chromen-2-one structure may inhibit enzymes like cyclooxygenase (COX) or interact with DNA.
Molecular Targets and Pathways
Serotonin Receptors: The indole moiety can mimic serotonin, potentially modulating neurotransmission.
Cyclooxygenase (COX): The chromen-2-one structure may inhibit COX enzymes, reducing inflammation.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, affecting replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1H-indol-3-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide: A similar compound with the indole moiety at the 3-position.
N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-4-yl}acetamide: A derivative with a different substitution pattern on the chromen-2-one core.
Uniqueness
The unique combination of the indole and chromen-2-one moieties in N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C24H22N2O4 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
N-(1H-indol-6-yl)-2-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetamide |
InChI |
InChI=1S/C24H22N2O4/c1-14(2)13-29-18-6-7-19-15(3)20(24(28)30-22(19)11-18)12-23(27)26-17-5-4-16-8-9-25-21(16)10-17/h4-11,25H,1,12-13H2,2-3H3,(H,26,27) |
Clé InChI |
RCPISPMZPLCXMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11022527.png)
![Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B11022537.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022540.png)

![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B11022547.png)

![N-(3,4-dimethoxyphenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022557.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11022562.png)


![Methyl 3-[(2-iodophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11022578.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide](/img/structure/B11022584.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11022586.png)

